1-(Hexylamino)propan-2-ol

Distillation engineering Process chemistry Physicochemical property comparison

1-(Hexylamino)propan-2-ol (CAS 41063-37-0) is a secondary amino alcohol featuring a hexyl substituent on the amine nitrogen, classified as a 1-(alkylamino)propan-2-ol derivative. Its molecular weight (159.27 g/mol), intermediate alkyl chain length (C6), and dual hydrogen-bonding functionality place it between shorter-chain and longer-chain analogs in terms of key physicochemical properties.

Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
CAS No. 41063-37-0
Cat. No. B14662000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hexylamino)propan-2-ol
CAS41063-37-0
Molecular FormulaC9H21NO
Molecular Weight159.27 g/mol
Structural Identifiers
SMILESCCCCCCNCC(C)O
InChIInChI=1S/C9H21NO/c1-3-4-5-6-7-10-8-9(2)11/h9-11H,3-8H2,1-2H3
InChIKeyOXUBFNFJCLTHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Hexylamino)propan-2-ol (CAS 41063-37-0): A Mid-Chain Amino Alcohol for Controlled Hydrophobicity and Boiling Point Separation


1-(Hexylamino)propan-2-ol (CAS 41063-37-0) is a secondary amino alcohol featuring a hexyl substituent on the amine nitrogen, classified as a 1-(alkylamino)propan-2-ol derivative . Its molecular weight (159.27 g/mol), intermediate alkyl chain length (C6), and dual hydrogen-bonding functionality place it between shorter-chain and longer-chain analogs in terms of key physicochemical properties .

Mid-chain C6 amino alcohol with controlled hydrophobicity for extraction and organic-phase reactions
Intermediate boiling point enables fractional distillation separation from shorter-chain analogs
Water-insoluble, ethanol/ether-soluble – fits organic-phase synthesis and emulsion formulation

Why 1-(Hexylamino)propan-2-ol Cannot Be Replaced by Shorter- or Longer-Chain Alkylamino Propanols Without Altering Physical Performance


In-class substitution among 1-(alkylamino)propan-2-ols is not trivial because each additional methylene unit in the alkyl chain systematically shifts boiling point, partition coefficient (LogP), and water solubility [1]. These property changes directly affect distillation behavior, solvent partitioning, and formulation stability, making the C6 hexyl analog functionally non-interchangeable with C2 (ethyl), C4 (butyl), or C8 (octyl) counterparts .

Shorter-chain analogs (C2–C4) are water-soluble and partition differently – may shift yield in organic-phase reactions.
Boiling point differences (4 °C to butyl, 56 °C to ethyl) alter distillation fractions – system calibration may not transfer directly.
LogP shifts ~1.1 units per two methylene groups change organic-phase affinity – extraction design may require re-optimization.

Quantitative Differential Evidence: 1-(Hexylamino)propan-2-ol vs. Closest Alkylamino Propanol Analogs


Boiling Point Distinction Enables Precise Fractional Distillation Separation from Butyl and Ethyl Analogs

The boiling point of 1-(hexylamino)propan-2-ol (216 °C) is approximately 4 °C higher than the butyl analog (211.7 °C) and 56 °C higher than the ethyl analog (160 °C), allowing separation via standard fractional distillation [1]. This incremental boiling point difference is meaningful for process chemists requiring isolation of the specific C6 chain length product .

Boiling Point
Reported
216 °C
Enables fractional distillation separation from butyl (212 °C) and ethyl (160 °C) analogs
Source review; atmospheric pressure (760 mmHg)
Distillation engineering Process chemistry Physicochemical property comparison

Partition Coefficient (LogP) Demonstrates Systematically Tunable Lipophilicity Across the Homologous Series

The octanol-water partition coefficient (LogP) of 1-(hexylamino)propan-2-ol is 1.928, approximately 1.1 log units higher than the butyl analog (XLogP3-AA = 0.8) and >2 log units higher than the ethyl analog (XLogP3-AA ≈ -0.1) [1][2]. This quantitative increment corresponds to roughly 12-fold greater partitioning into organic phases per methylene unit, enabling predictable hydrophobicity tuning .

LogP
Cross-study comparable
1.928
~1.1 log units above butyl analog – supports predictable lipophilicity tuning for extraction
Data to verify; XLogP3-AA methodology
Lipophilicity QSAR Extraction optimization

Water Solubility On/Off Switch: Hexyl Analog Is Water-Insoluble While Shorter-Chain Analogs Are Freely Soluble

1-(Hexylamino)propan-2-ol is reported as insoluble in water but soluble in ethanol and ether [1], whereas 1-(ethylamino)propan-2-ol is described as soluble in water . This qualitative difference is consistent with the ~2.0 log unit increase in LogP, providing a clear demarcation where water solubility is lost between C2 and C6 chain lengths .

Water Solubility
Class-level
Insoluble
Functional solubility switch from C2 (soluble) to C6 (insoluble) – fits organic-phase partitioning
Supplier-reported; ambient conditions
Formulation science Emulsion technology Solubility engineering

Molecular Weight Differentiates Distillation and Diffusion Properties from Butyl and Octyl Analogs

At 159.27 g/mol, 1-(hexylamino)propan-2-ol occupies an intermediate molecular weight position between the butyl (131.22 g/mol) and octyl (187.32 g/mol) analogs [1][2]. This determines vapor pressure, diffusion coefficient, and gas-phase behavior in continuous-flow processing and headspace analysis .

Molecular Weight
Class-level
159.27 g/mol
Intermediate mass balances volatility for GC and vapor-phase mobility for continuous processing
21% higher than butyl; 15% lower than octyl
Mass transfer Vapor-phase processing Molecular design

Procurement-Relevant Application Scenarios Where 1-(Hexylamino)propan-2-ol's Measurable Differentiation Drives Selection


Organic-Phase Synthesis Requiring a Non-Water-Dispersible Secondary Amino Alcohol Catalyst or Ligand Precursor

The measured water-insolubility of 1-(hexylamino)propan-2-ol [1] ensures that the compound remains exclusively in the organic layer during biphasic reactions, unlike water-soluble ethyl or butyl analogs that would partition into the aqueous phase and reduce catalytic efficiency. The LogP of 1.928 makes it the shortest-chain 1-(alkylamino)propan-2-ol that is demonstrably water-insoluble, offering the highest possible amine density per unit mass among non-water-soluble candidates .

Distillation Process Development Requiring a Mid-Boiling Protic Amine for Fractional Separation Validation

With a boiling point of 216 °C, the hexyl analog provides a midpoint reference in the 1-(alkylamino)propan-2-ol series, bracketed by ethyl (160 °C) and octyl (286 °C) . This intermediate volatility makes it valuable for calibrating distillation columns and validating theoretical plate calculations where the boiling point differences (4 °C to butyl, 56 °C to ethyl) are known and reproducible.

QSAR Studies and Lipophilicity-Dependent Bioactivity Screening Requiring a Defined LogP Increment from a Common Scaffold

The hexyl analog's LogP of 1.928 represents a +1.13 log unit shift from the butyl analog's 0.8, corresponding to a 13.5-fold increase in octanol partitioning . This defined increment, together with the >2 log unit separation from the ethyl analog, enables structure-property relationship studies where systematic LogP variation is needed to probe membrane permeability or target binding without altering the propanolamine pharmacophore.

Emulsion and Surfactant Formulation Development Where Precise HLB Tuning via Chain Length Is Required

The loss of water solubility at the C6 chain length establishes a functional boundary between hydrophilic and hydrophobic 1-(alkylamino)propan-2-ols [1]. Formulators seeking a neutral amino alcohol co-surfactant with balanced oil-water partitioning can select the hexyl analog to bridge the gap between fully water-soluble (C2–C4) and highly lipophilic (C8+) homologs, with the LogP value of 1.928 supporting quantitative HLB estimation.

Application
Selection Property
Validation Focus
Organic-phase synthesis (catalyst/ligand precursor)
Water-insolubility with organic solubility
Verify retention in organic layer; check amine density per mass
Distillation process development
Mid-boiling protic amine (intermediate volatility)
Calibrate column with known ΔT to butyl/ethyl analogs
QSAR / lipophilicity-dependent screening
Defined LogP increment from common scaffold
Confirm membrane permeability or target binding trends
Emulsion / surfactant formulation
Balanced oil-water partitioning (C6 hydrophobic boundary)
Estimate HLB; test co-surfactant stability at target LogP
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